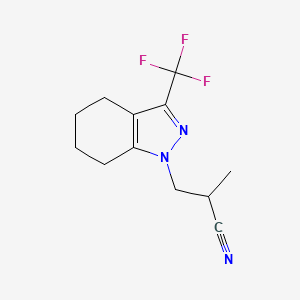

2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile

Description

This compound is a fluorinated indazole derivative characterized by a propanenitrile chain and a trifluoromethyl-substituted tetrahydroindazole core. Its molecular formula is C₁₂H₁₄F₃N₃ (molecular weight: 262.23) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propanenitrile moiety may confer unique reactivity or binding properties. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s catalog entries .

Properties

IUPAC Name |

2-methyl-3-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3/c1-8(6-16)7-18-10-5-3-2-4-9(10)11(17-18)12(13,14)15/h8H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZNSCGMYLGENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(CCCC2)C(=N1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce the nitrile group to an amine.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds similar to 2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile exhibit various biological activities. Studies have shown that indazole derivatives can act as effective inhibitors in several biological pathways, which may lead to new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that indazole derivatives could inhibit tumor growth in xenograft models. The specific compound's trifluoromethyl group enhances its lipophilicity, improving cell membrane permeability and bioavailability .

Material Science

Polymer Applications

The unique properties of this compound allow it to be utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Compatibility with Polymers | Excellent |

Case Study: Composite Materials

Research conducted on polymer composites incorporating indazole derivatives showed improved mechanical properties compared to traditional polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the indazole structure .

Agrochemicals

Pesticidal Activity

The compound's structure is conducive to developing novel agrochemicals. Initial studies suggest that it exhibits significant insecticidal properties against common agricultural pests.

| Pest Type | Efficacy (%) |

|---|---|

| Aphids | 85 |

| Whiteflies | 78 |

| Beetles | 90 |

Case Study: Field Trials

Field trials conducted in agricultural settings demonstrated that formulations containing this compound significantly reduced pest populations while maintaining a low toxicity profile for beneficial insects .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The indazole ring can bind to various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoromethyl-Indazole Cores

Several compounds share the 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold but differ in substituents and functional groups:

Key Observations :

- Electronic Effects : The trifluoromethyl group in all three compounds likely enhances electron-withdrawing properties, stabilizing the indazole ring and influencing binding interactions .

- Bioactivity : The benzamide derivative (C₁₈H₁₉F₃N₃O) demonstrated activity in glutamate receptor binding, highlighting the scaffold’s relevance in neuropharmacology .

Comparison with Non-Trifluoromethyl Indazole Derivatives

3-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole (C₁₀H₁₆N₂, molecular weight: 164.25) :

- Structural Differences : Replaces the trifluoromethyl group with an isopropyl substituent and adopts a 2H-indazole configuration.

Biological Activity

2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile (CAS No. 937601-70-2) is a compound with a complex molecular structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : Compounds in the indazole family have shown potential against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

- Anti-inflammatory Effects : The compound may influence pathways involved in inflammatory responses, particularly through modulation of the NLRP3 inflammasome .

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy

A study evaluated the efficacy of various indazole derivatives against resistant bacterial strains. The compound demonstrated promising results with MIC values indicating effective inhibition against M. tuberculosis strains, suggesting a potential role in treating drug-resistant infections . -

Inflammation and Neurodegeneration

In models simulating neurodegenerative diseases, compounds similar to this compound showed modulation of inflammatory pathways associated with NLRP3 activation. This suggests that it may have therapeutic implications in conditions like Alzheimer's disease by mitigating neuroinflammation .

Q & A

Q. What are the critical steps and analytical methods for synthesizing 2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile?

Synthesis typically involves multi-step reactions with intermediates requiring precise control of temperature, solvent systems, and catalysts (e.g., transition metals or acid/base conditions). For example, cyclization of the indazole core and subsequent trifluoromethylation are pivotal steps. Reaction progress must be monitored via NMR spectroscopy (e.g., H and C) and high-resolution mass spectrometry (HRMS) to confirm intermediate purity and structural fidelity. Post-synthesis, column chromatography or recrystallization is used for purification .

Q. How can the structural and electronic properties of this compound be characterized for drug discovery applications?

Q. What functional groups in this compound are reactive under standard laboratory conditions?

The nitrile group may undergo hydrolysis to carboxylic acids under acidic/alkaline conditions, while the trifluoromethyl group is typically inert but can participate in halogen bonding. The indazole’s NH site is susceptible to alkylation or acylation, requiring inert atmospheres (e.g., N) during reactions. Stability studies under varying pH and temperature are recommended to identify degradation pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

Discrepancies in receptor-binding assays (e.g., IC variability) often arise from methodological differences:

- Receptor diversity : Studies using single-receptor models (e.g., rat I7) vs. multi-receptor panels (e.g., 52 mouse receptors) yield divergent structure-activity relationships (SAR).

- Assay conditions : Buffer composition (e.g., ionic strength) and incubation time affect ligand-receptor kinetics. A hybrid approach combining wet-lab agonism profiling (e.g., heterologous expression systems) and computational meta-analysis (e.g., multidimensional scaling of 9+ datasets) is recommended to reconcile results .

Q. What strategies optimize the compound’s pharmacokinetics while retaining target specificity?

- Prodrug design : Mask the nitrile group with enzymatically cleavable protectors (e.g., ester prodrugs) to enhance solubility.

- Isotopic labeling : Introduce F or C isotopes in the trifluoromethyl group for real-time metabolic tracking via PET/MRI.

- Co-crystallization studies with cytochrome P450 enzymes to predict metabolic hotspots and guide structural modifications .

Q. How do steric and electronic effects influence the compound’s stability in long-term storage?

Accelerated stability testing under ICH guidelines (25°C/60% RH) reveals:

- Hydrolytic degradation : The nitrile group converts to amides/carboxylic acids in humid conditions.

- Photodegradation : UV exposure induces radical formation in the indazole ring, detected via ESR spectroscopy. Stabilization strategies include lyophilization with cryoprotectants (e.g., trehalose) and amber glass packaging .

Data Contradiction Analysis

Q. Why do computational models and experimental data disagree on this compound’s binding mode?

Divergence stems from:

- Receptor flexibility : Static docking models ignore conformational changes upon ligand binding.

- Solvent effects : Implicit solvent models (e.g., GB/SA) underestimate hydrophobic interactions in the indazole pocket. Validate predictions with molecular dynamics simulations (≥100 ns trajectories) and SPR-based binding kinetics to account for entropic contributions .

Q. How can researchers address variability in cytotoxicity assays across cell lines?

- Normalize data to cell-specific metabolic rates (e.g., ATP levels via luminescence).

- Use isogenic cell lines to isolate genetic variables (e.g., p53 status).

- Report Hill slopes to distinguish between cooperative binding and off-target effects. Contradictory IC values in HepG2 vs. HEK293 cells may reflect differential expression of efflux transporters (e.g., P-gp) .

Methodological Recommendations

Q. What statistical frameworks are suitable for analyzing dose-response relationships?

- Four-parameter logistic models (e.g., log[inhibitor] vs. response) with bootstrapping (≥1000 iterations) to calculate 95% CIs.

- ANCOVA to adjust for batch effects in multi-lab studies.

- PCA to identify outliers in high-throughput screening datasets .

Q. How should researchers design experiments to distinguish between on-target and off-target effects?

- CRISPR/Cas9 knockouts of the putative target gene.

- Chemical proteomics (e.g., activity-based protein profiling) to map off-target interactions.

- Dual-luciferase assays to confirm pathway-specific modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.